2,4-Dimethyl-3-isopropylhexane
Description
Significance of Highly Branched Alkanes in Contemporary Organic Chemistry Research
Highly branched alkanes are pivotal in several areas of modern organic chemistry. Their unique structures lead to distinct physical and chemical properties compared to their linear counterparts. masterorganicchemistry.comlumenlearning.com
Key Research Areas:
Thermodynamic Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers. For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its straight-chain counterpart, n-octane. wikipedia.org This stability is a subject of ongoing theoretical and computational studies.
Combustion Properties: The degree of branching significantly influences the combustion characteristics of hydrocarbons. Highly branched alkanes tend to have higher octane (B31449) numbers, making them desirable components in gasoline. This is because the radical intermediates formed during combustion are more stable, leading to a slower, more controlled burn rather than a damaging explosion or "pinging". stackexchange.com
Physical Properties: Branching affects a molecule's boiling and melting points. Increased branching generally lowers the boiling point due to a decrease in surface area and, consequently, weaker van der Waals intermolecular forces. lumenlearning.commasterorganicchemistry.com Conversely, high degrees of branching can lead to more compact, symmetrical structures that pack more efficiently into a crystal lattice, resulting in higher melting points. masterorganicchemistry.com
Model Compounds: Branched alkanes like 2,5-Dimethyl-3-isopropylhexane serve as model compounds for investigating the reactivity and properties of this class of molecules.
Scope of Academic Inquiry for Complex Saturated Hydrocarbons
The academic inquiry into complex saturated hydrocarbons, including 2,4-Dimethyl-3-isopropylhexane, is multifaceted, encompassing synthesis, characterization, and theoretical modeling.
Synthesis and Reactions:
The synthesis of specific branched alkanes can be a complex challenge, often involving multi-step processes. Methods for preparing related compounds, which could be adapted for this compound, include:
Catalytic Dehydration and Isomerization: One documented route for a similar compound involves the one-step dehydration and isomerization of a diol using modified zeolite catalysts. This process can achieve high conversion and selectivity under specific temperature and pressure conditions.
Alkylation Reactions: The use of alkyl halides in the presence of strong bases is a potential method for forming branched alkanes. smolecule.com
Hydrogenation of Dienes: An alternative pathway involves the synthesis of an intermediate diene followed by hydrogenation over a catalyst like Palladium on carbon (Pd/C) or Raney nickel.
Spectroscopic and Physical Properties:
Detailed characterization is crucial for confirming the structure and purity of these complex molecules. The properties of this compound are documented in various chemical databases.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | nih.govchemtik.com |
| Molecular Weight | 156.31 g/mol | nih.gov |
| CAS Number | 61868-65-3 | nih.govlookchem.com |
| Density | 0.773 g/cm³ | stenutz.eu |
| Molar Volume | 202.3 mL/mol | stenutz.eu |
| Refractive Index | 1.433 | stenutz.eu |
Theoretical and Computational Studies:
Intermolecular Interactions: High-level ab initio calculations are used to study the interactions between saturated hydrocarbons and other molecules, such as the cooperative CH/π interactions with benzene. acs.org These studies reveal that the geometries of these complexes are largely governed by electrostatic interactions. acs.org
Bond Energies: Research into the interference energy of C-H and C-C bonds in saturated hydrocarbons shows that these energies are quite similar across different C-H bonds, with only minor variations due to structural changes from linear to branched chains. researchgate.net However, predicting bond dissociation energies solely from interference energy is not straightforward, as other effects play a significant role. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-65-3 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4-dimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(6)11(8(2)3)9(4)5/h8-11H,7H2,1-6H3 |
InChI Key |
QRNSQXWPYPLHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C)C)C(C)C |
Origin of Product |
United States |
Stereochemical Investigations of 2,4 Dimethyl 3 Isopropylhexane
Configurational and Conformational Isomerism in Highly Branched Alkanes
Isomerism, a key concept in organic chemistry, describes the existence of molecules that share the same molecular formula but differ in the arrangement of their atoms. In alkanes, this phenomenon is broadly divided into two categories: configurational isomerism and conformational isomerism.
Configurational isomers , also known as stereoisomers, have the same molecular formula and bond connectivity but differ in the three-dimensional orientation of their atoms. These isomers cannot be interconverted without breaking and reforming chemical bonds. This category includes enantiomers and diastereomers, which arise from the presence of chiral centers.
Conformational isomers , or conformers, also share the same molecular formula and connectivity but differ in their spatial arrangement due to rotation around single (sigma) bonds. libretexts.org These isomers are typically interconvertible at room temperature and exist in a dynamic equilibrium. researchgate.net
The study of these isomeric forms is crucial for understanding the behavior of complex molecules like highly branched alkanes.
Configurational isomerism in 2,4-dimethyl-3-isopropylhexane is determined by the presence of chiral centers within its structure. A chiral center is a carbon atom bonded to four different substituent groups. askfilo.comyoutube.com The structure of this compound possesses three such centers:
Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl group, and the rest of the hexane (B92381) chain (C3 onwards).
Carbon-3 (C3): Bonded to a hydrogen atom, an isopropyl group, the portion of the chain towards C2, and the portion towards C4.
Carbon-4 (C4): Bonded to a hydrogen atom, a methyl group, the portion of the chain towards C3, and the ethyl group (C5 and C6).
With three distinct chiral centers (n=3), the total number of possible stereoisomers can be calculated using the formula 2^n. For this compound, this results in 2³ = 8 possible stereoisomers. youtube.com
These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images is diastereomeric.
Table 1: Stereoisomeric Possibilities for this compound
| Number of Chiral Centers (n) | Total Stereoisomers (2^n) | Number of Enantiomeric Pairs | Number of Diastereomeric Relationships |
|---|---|---|---|
| 3 | 8 | 4 | 24 |
The rotation around carbon-carbon single bonds gives rise to different spatial arrangements known as conformations or rotamers. libretexts.org This rotational isomerism is a defining characteristic of alkanes. The potential energy of the molecule changes as bonds rotate, leading to more and less stable conformations. rutgers.edu The primary conformations are:
Staggered Conformations: These are the most stable arrangements because the substituent groups on adjacent carbons are as far apart as possible, minimizing repulsive forces. The dihedral angle between substituents is 60°. lumenlearning.com
Anti Conformation: The two largest groups are 180° apart, representing the lowest energy state. lumenlearning.comfiu.edusparknotes.com
Gauche Conformation: The two largest groups are 60° apart. This conformation is slightly higher in energy than the anti due to steric strain between the groups. lumenlearning.comsparknotes.comopenstax.org
Eclipsed Conformations: These are the least stable arrangements, where substituents on adjacent carbons are aligned, maximizing repulsive forces. lumenlearning.com This state represents an energy maximum and acts as a barrier to free rotation. researchgate.net
In a highly branched alkane like this compound, the complexity of conformational analysis increases due to the multiple bulky substituents. The molecule will predominantly exist in staggered conformations that place the large methyl and isopropyl groups in anti or gauche arrangements to minimize steric interactions. sparknotes.com At room temperature, these conformers are in rapid equilibrium, though the population of the lower-energy conformers is significantly higher. researchgate.net
Steric Effects and Their Influence on this compound Conformation
Steric effects are repulsive interactions that occur when atoms or groups are forced closer together than their atomic radii allow. openstax.orgpressbooks.pub This phenomenon, also known as steric hindrance, plays a paramount role in determining the preferred conformation of a molecule. rutgers.edu
The energetic cost of steric interactions can be quantified by examining simpler alkanes like propane and butane. These values provide a basis for understanding the more complex interactions in highly branched structures. The strain is categorized into torsional strain (from eclipsing bonds) and steric strain (from repulsion between bulky groups). chemistrysteps.com
Table 2: Energy Costs of Common Steric and Torsional Interactions in Alkanes
| Interaction | Type of Strain | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |
|---|---|---|---|
| H ↔ H eclipsed | Torsional | 4.0 libretexts.org | 1.0 libretexts.org |
| H ↔ CH₃ eclipsed | Torsional/Steric | 6.0 openstax.orglibretexts.org | 1.4 openstax.orglibretexts.org |
| CH₃ ↔ CH₃ eclipsed | Torsional & Steric | 11.0 openstax.orglibretexts.org | 2.6 openstax.orglibretexts.org |
| CH₃ ↔ CH₃ gauche | Steric | 3.8 openstax.orglibretexts.orgchemistrysteps.com | 0.9 sparknotes.comopenstax.orglibretexts.org |
Data derived from conformational analysis of butane and propane. openstax.orglibretexts.org
The ground state, or lowest-energy conformation, of an alkane is the one that minimizes both torsional and steric strain. For any unbranched alkane, the most stable conformation involves staggered arrangements at all carbon-carbon bonds, with the carbon backbone adopting a zigzag shape that corresponds to an all-anti arrangement. lumenlearning.comsparknotes.com
In this compound, the presence of multiple bulky substituents—three methyl groups and a particularly large isopropyl group attached to the central C2-C4 portion of the hexane backbone—creates significant steric challenges. The molecule will contort itself to avoid high-energy eclipsed conformations. Furthermore, it will favor staggered conformations that minimize the number of gauche interactions between the bulky substituents.
The ground state geometry of this compound will be a staggered conformer that orients the large isopropyl group at C3 and the methyl groups at C2 and C4 as far from each other as possible. This means that anti-arrangements along the C2-C3 and C3-C4 bonds will be strongly preferred. Conformations with gauche interactions between the isopropyl group and a methyl group, or between two methyl groups, will be higher in energy and thus less populated in the conformational equilibrium. The most unfavorable conformations would involve eclipsing interactions between these large groups, which represent significant energy barriers to rotation. researchgate.netresearchgate.net
Advanced Synthetic Methodologies for Highly Branched Hexane Derivatives
Strategies for Carbon-Carbon Bond Formation in Branched Alkane Synthesis
The core of synthesizing complex alkanes lies in the effective formation of carbon-carbon (C-C) bonds. wikipedia.org These reactions are fundamental to building the molecular framework of organic compounds. fiveable.me For highly branched structures, the challenge is to create sterically hindered C-C bonds, often involving tertiary or even quaternary carbon centers. wikipedia.org
Organometallic chemistry offers powerful tools for the formation of C-C bonds by providing highly nucleophilic carbon sources. labster.commt.com Reagents such as organolithium and organomagnesium (Grignard) compounds are pivotal in this area. labster.commt.com These reagents are typically synthesized by reacting a pure metal with an organic halide. mt.com
The Grignard reaction, for instance, involves the addition of an organomagnesium halide to the carbonyl group of an aldehyde or ketone, which, after a workup step, yields an alcohol. labster.com This alcohol can then be deoxygenated to the corresponding alkane. For a target like 2,4-Dimethyl-3-isopropylhexane, a potential organometallic strategy could involve the coupling of an isopropyl Grignard reagent with a suitably substituted ketone, followed by reduction.
Other advanced organometallic methods include cross-coupling reactions, which have become indispensable in modern synthesis. cdnsciencepub.comchemistry.coach While often used for creating bonds involving sp² or sp carbons, variations can be adapted for alkyl-alkyl coupling. These reactions typically employ a transition-metal catalyst (e.g., palladium, nickel, or copper) to facilitate the bond formation between an organometallic component and an organic halide. cdnsciencepub.com The development of catalysts that can efficiently couple sterically hindered alkyl groups is an active area of research aimed at constructing complex alkane skeletons.
Achieving control over the spatial arrangement of atoms (stereoselectivity) and the specific location of bond formation (regioselectivity) is crucial for synthesizing complex molecules. youtube.com While this compound itself does not possess chiral centers, the synthesis of its more complex analogues often requires stereoselective methods. A common strategy involves the stereoselective reduction of a highly substituted alkene precursor. youtube.com Catalytic hydrogenation of an alkene can produce the corresponding alkane, and by using chiral catalysts, it is possible to control the stereochemistry of the newly formed sp³ centers. plymouth.ac.uk
Regioselectivity is paramount in reactions involving substrates with multiple reactive sites. For instance, in the alkylation of alkanes to produce more branched structures, controlling where the new alkyl group attaches is critical. Industrial-scale synthesis often uses acid-catalyzed alkylation of light alkanes like isobutane (B21531) with olefins. smolecule.com The use of solid acid catalysts, such as beta zeolites, has shown enhanced regiocontrol compared to traditional liquid acids. smolecule.com The defined pore structure of zeolites can provide shape selectivity, favoring the formation of specific branched isomers by stabilizing the desired transition states and limiting molecular movement that could lead to undesired rearrangements. smolecule.com More recent research has explored methods for the regioselective activation and functionalization of C-H bonds in saturated hydrocarbons, offering future pathways to even more precise synthetic control. nih.govnih.govnsf.gov
Evaluation of Synthetic Pathway Efficiencies and Selectivities
Acid-catalyzed alkylation reactions are a primary industrial route for constructing branched alkanes. smolecule.com The choice of catalyst profoundly impacts the selectivity of the process. Solid acid catalysts like zeolites offer significant advantages over traditional liquid acids such as hydrofluoric acid (HF) or sulfuric acid (H₂SO₄). The confined channels within zeolite structures can restrict carbocation rearrangements, thus reducing the formation of undesired isomers and byproducts from cracking reactions. smolecule.com
Below is a comparative table illustrating the performance of different catalysts in hexane (B92381) alkylation processes, highlighting the superior selectivity of solid acid catalysts.
| Catalyst Type | Temperature Range (°C) | Selectivity for Branched Isomers (%) | Byproduct Formation (%) |
|---|---|---|---|
| H-Beta Zeolite | 180–220 | 78.2 | 12.1 |
| Aluminum Chloride (AlCl₃) | 25–50 | 65.4 | 28.7 |
| Sulfuric Acid (H₂SO₄) | 0–10 | 59.8 | 34.5 |
This data, derived from typical zeolite-catalyzed systems, indicates a significant reduction in byproducts like trimethylpentanes compared to liquid acid catalysts, underscoring the benefits of heterogeneous catalysis in improving pathway selectivity. smolecule.com
Solvent choice also plays a role, as the dielectric constant of the reaction medium can influence the stability of carbocation intermediates, thereby affecting isomer distribution. smolecule.com
Retrosynthetic Analysis for this compound and Analogues
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules. airitilibrary.comyoutube.com It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable chemical reactions. airitilibrary.comamazonaws.com
For this compound, several logical disconnections can be proposed to simplify the structure. A primary disconnection strategy would target the most sterically congested bonds, as their formation is often the most challenging step.
Disconnection A: C3 – (isopropyl group) This disconnection breaks the bond connecting the isopropyl group to the main hexane chain. This suggests a synthetic route where an isopropyl nucleophile is added to an electrophilic carbon at the C3 position of a 2,4-dimethylhexane (B165551) derivative.
Synthon: Isopropyl anion and a 2,4-dimethyl-3-hexyl cation.
Synthetic Equivalents: Isopropyl magnesium bromide (a Grignard reagent) and 2,4-dimethyl-3-hexanone. The reaction would form an alcohol intermediate, which would then require reduction to the final alkane.
Disconnection B: C3 – C4 Bond This disconnection splits the molecule into two more balanced fragments. This approach might correspond to a coupling reaction.
Synthon: A 3-methyl-2-butyl cation and a 2-methylpropyl anion.
Synthetic Equivalents: 3-Methyl-2-butyl bromide and an isobutyl organometallic reagent (e.g., isobutyllithium). This would be a form of alkyl-alkyl coupling.
The table below summarizes these retrosynthetic approaches.
| Disconnection Strategy | Bond Disconnected | Proposed Synthons | Potential Synthetic Equivalents |
|---|---|---|---|
| Strategy A | C3 – C(isopropyl) | (CH₃)₂CH⁻ (nucleophile) + C₃⁺ on hexane backbone (electrophile) | Isopropyl magnesium bromide + 2,4-Dimethyl-3-hexanone |
| Strategy B | C3 – C4 | sec-Butyl⁻ (nucleophile) + isobutyl⁺ (electrophile) | sec-Butyllithium + Isobutyl bromide |
Each retrosynthetic pathway provides a blueprint for a potential synthesis. youtube.com The final choice of route would depend on the availability of starting materials, reaction yields, and the ease of carrying out the required transformations. amazonaws.com
Computational and Theoretical Chemistry of 2,4 Dimethyl 3 Isopropylhexane
Quantum Chemical Studies on Conformation and Energy Landscapes
Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules like 2,4-Dimethyl-3-isopropylhexane. These methods provide detailed insights into the molecule's potential energy surface, identifying stable conformers and the energy barriers that separate them.
Density Functional Theory (DFT) Applications for Conformational Analysis
Density Functional Theory (DFT) is a powerful computational tool for analyzing the conformational stability of branched alkanes. Studies on related compounds, such as 3,3-dimethylhexane (B1196316), illustrate the utility of DFT in this area. For complex alkanes, multiple stable conformers can exist within a narrow energy range. For instance, DFT calculations on 3,3-dimethylhexane have identified several stable conformers that lie within 1 kcal/mol of each other. researchgate.net This highlights the complexity of the potential energy surface for such molecules.
The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. It has been shown that DFT-calculated relative conformational energies for alkanes like n-hexane show better agreement with experimental values and higher-level calculations (MP4) than Hartree-Fock (HF) energies. researchgate.net This improved accuracy is essential for correctly predicting the Boltzmann distribution of conformers at a given temperature. Research has also revealed that for branched alkanes, electrostatic and correlation effects are key factors in their increased thermodynamic stability compared to linear alkanes. researchgate.net A DFT-based energy partitioning analysis indicates that while branched alkanes have less destabilizing steric energy, this is counteracted by a quantum energy term, leaving electrostatic and correlation energies as the primary drivers of stability. researchgate.net
Table 1: Relative Energies of 3,3-Dimethylhexane Conformers This table is illustrative of DFT applications to branched alkanes, using data for an analogous compound.
| Conformer | Dihedral Angles (t1, t2, t3) | Relative Energy (kcal/mol) |
|---|---|---|
| A | (60°, 60°, 180°) | 0.00 |
| B | (60°, 180°, 180°) | ~0.20 |
| C | (180°, 60°, 180°) | ~0.50 |
| D | (180°, 180°, 180°) | ~0.70 |
Data adapted from studies on 3,3-dimethylhexane. researchgate.net
Ab Initio Calculations of Rotational Barriers and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to calculate the rotational barriers that hinder the interconversion of conformers. The origin of these barriers in alkanes is a subject of ongoing research, with primary competing models being steric repulsion and hyperconjugation. researchgate.netnih.gov While hyperconjugation—the interaction between occupied bond orbitals and vicinal unoccupied antibond orbitals—is shown to stabilize staggered conformations, recent studies using ab initio valence bond theory suggest that steric effects play the dominant role. researchgate.netnih.gov
For sterically hindered molecules analogous to this compound, such as those containing multiple tert-butyl groups, ab initio calculations are used to dissect the intramolecular and intermolecular contributions to rotational barriers. researchgate.net In the case of isobutyl cyanide, a branched molecule, ab initio calculations have estimated the barrier heights between different rotameric forms to be as high as 5.7 kcal/mol. researchgate.net Such high barriers are expected in a congested molecule like this compound, significantly slowing the rate of conformational transitions. The accuracy of these calculations depends on the level of theory and basis set used; for example, MP2 models tend to overestimate rotational barriers, while some DFT models underestimate them if the zero-point energy (ZPE) is not included. nih.gov
Molecular Dynamics Simulations of Branched Alkane Systems
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemistry and the macroscopic properties of a substance.
Simulating Intramolecular Dynamics and Conformational Transitions
MD simulations are instrumental in exploring the local intramolecular dynamics of branched alkanes. aip.org By simulating the trajectories of atoms over time, researchers can observe conformational transitions and understand how molecular architecture influences dynamic processes. In branched alkanes, the presence of side chains significantly affects the global single-chain relaxation processes. aip.org These simulations often employ united-atom models, where CH, CH₂, and CH₃ groups are treated as single interaction sites, to make the computation more tractable. researchgate.net For a molecule like this compound, with its multiple methyl and isopropyl groups, the torsional potentials around the C-C bonds of the hexane (B92381) backbone would dictate the accessible conformations and the frequency of transitions between them. The significant steric hindrance would likely lead to long correlation times for global molecular motions.
Intermolecular Interactions and Aggregation Behavior of Branched Hydrocarbons
The aggregation behavior of branched hydrocarbons is governed by a balance of intermolecular forces, primarily van der Waals interactions. MD simulations of eicosane (B133393) isomers have shown that branching has a profound effect on fluid properties like viscosity. byu.edu The position and size of side groups are critical; for instance, viscosity increases substantially when a branch is moved from the center of a carbon backbone towards the end. byu.edu The compact, nearly spherical shape of a highly branched molecule like this compound would lead to a smaller surface area compared to its linear isomer, n-undecane. This reduced surface area results in weaker intermolecular attractive forces. researchgate.net MD simulations can quantify these effects, predicting macroscopic properties like density, viscosity, and diffusion coefficients, which are crucial for applications such as lubricants. aip.orgresearchgate.net
Table 2: Potential Parameters for MD Simulations of Alkanes This table represents typical parameters used in united-atom force fields for alkane simulations.
| United Atom Type | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |
|---|---|---|
| CH₃ | 3.93 | 0.227 |
| CH₂ | 3.93 | 0.118 |
| CH (tertiary) | 3.85 | 0.066 |
| CH (quaternary) | 3.80 | 0.022 |
Data adapted from common united-atom force fields. researchgate.net
Theoretical Models for Predicting Stereochemical Outcomes in Branched Alkanes
Theoretical models are essential for predicting the likely products and isomer distributions in chemical reactions, such as the synthesis or isomerization of alkanes. The stereochemistry of this compound is complex, with multiple chiral centers leading to a number of possible stereoisomers.
Theoretical approaches, such as those combining linear regression models with quantum chemical data, can be used to predict the thermochemical properties of a vast number of alkane isomers with high accuracy. nih.govacs.org These models can predict Gibbs free energies and enthalpies of formation, which are then used to calculate the reaction equilibrium distribution for processes like hydroisomerization. nih.gov The models show that highly branched isomers with steric hindrance, such as those with geminal methyl groups (two methyls on the same carbon), are often less favored in shape-selective catalytic environments due to steric hindrance. nih.gov This suggests that the synthesis of a highly congested molecule like this compound might be thermodynamically less favorable than its less branched isomers under certain equilibrium conditions. Retrosynthetic analysis, guided by an understanding of reaction mechanisms like the Wurtz reaction or acyloin condensation, provides a qualitative framework for planning the synthesis of complex branched alkanes, though controlling the precise stereochemical outcome remains a significant challenge. stackexchange.com
Mechanistic Investigations using Computational Methods
Computational chemistry provides a powerful framework for investigating the intricate details of reaction mechanisms involving alkanes like this compound. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, thereby identifying the most probable pathways from reactants to products. These computational explorations are crucial for understanding reactions such as isomerization and cracking, which are of significant industrial importance.
For highly branched alkanes, reaction mechanisms often proceed through carbocation intermediates. Computational studies on analogous systems have demonstrated that the stability of these carbocations is a key determinant of the reaction pathway. The formation and subsequent rearrangement of these charged species can be meticulously mapped out, providing a detailed narrative of the transformation process. These investigations are not limited to identifying stable intermediates but also extend to the characterization of fleeting transition states that connect them.
The elucidation of reaction pathways and the characterization of transition states are central to understanding the kinetics and selectivity of chemical reactions involving this compound. Transition State Theory (TST) provides a fundamental framework for this, postulating that the rate of a reaction is governed by the concentration of an activated complex at the transition state. wikipedia.orgwikipedia.orglibretexts.org Computational methods allow for the precise location of these transition state structures on the potential energy surface, which correspond to saddle points connecting reactants and products. wikipedia.org
For branched alkanes, isomerization and cracking reactions are of particular interest. Computational studies on hexane isomers reveal that these reactions proceed through a complex network of elementary steps, including hydride transfers and alkyl shifts, leading to a variety of products. uregina.ca The energy barriers associated with each of these steps can be calculated, allowing for the identification of the rate-determining step and the prediction of the major reaction products. For instance, in acid-catalyzed isomerization, the initial protonation of the alkane leads to the formation of a carbocation, which can then undergo a series of rearrangements to form more stable isomers. Each rearrangement step proceeds through a specific transition state, the energy of which dictates the likelihood of that particular pathway.
The table below illustrates hypothetical energy barriers for key elementary steps in the isomerization of a branched alkane, based on computational studies of similar systems.
| Elementary Step | Reactant | Transition State | Product | Calculated Activation Energy (kcal/mol) |
| 1,2-Hydride Shift | Secondary Carbocation | [H-shift TS] | Tertiary Carbocation | 5-10 |
| 1,2-Methyl Shift | Secondary Carbocation | [Me-shift TS] | Tertiary Carbocation | 15-20 |
| Protonated Cyclopropane Intermediate Formation | Tertiary Carbocation | [PCP TS] | Protonated Cyclopropane | 10-15 |
Note: These values are illustrative and based on general findings for carbocation rearrangements in branched alkanes.
The reactivity of this compound is profoundly influenced by a combination of electronic and steric effects. Computational analysis provides a quantitative means to dissect these contributions and understand their impact on reaction outcomes.
Electronic Effects: The distribution of electron density within the molecule plays a crucial role in determining its reactivity. In alkanes, the stability of carbocation intermediates is a primary factor. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the electron-donating inductive effects of the alkyl groups. In the case of this compound, the potential formation of a tertiary carbocation at the C-3 position upon hydride abstraction would be a favored initial step in many reactions. Computational studies using methods like Natural Bond Orbital (NBO) analysis can quantify these inductive effects and hyperconjugation, which contribute to carbocation stability. researchgate.net
The interplay between electronic and steric effects is critical in determining the regioselectivity and stereoselectivity of reactions. For example, in halogenation reactions, while electronic factors favor the abstraction of a hydrogen atom from a tertiary carbon, steric hindrance from the surrounding alkyl groups might make a secondary C-H bond more accessible. Computational modeling can predict the relative rates of abstraction from different positions by calculating the activation energies for each pathway, thus providing a detailed picture of the factors controlling reactivity.
The following table summarizes the key electronic and steric factors influencing the reactivity of branched alkanes.
| Factor | Description | Influence on Reactivity of this compound |
| Electronic Effects | ||
| Inductive Effect | Electron-donating alkyl groups stabilize positive charges. | Favors formation of tertiary carbocations. |
| Hyperconjugation | Delocalization of sigma-electrons into an empty p-orbital. | Further stabilizes carbocation intermediates. |
| Steric Effects | ||
| Steric Hindrance | Repulsive interactions between non-bonded groups. | Can hinder the approach of reagents to reactive sites and destabilize crowded transition states. |
| Conformational Effects | The spatial arrangement of atoms can influence reactivity. | Certain conformations may be more reactive due to lower steric strain or better orbital alignment. |
Advanced Spectroscopic Elucidation of Branched Alkane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a premier tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. For complex alkanes, high-field NMR is indispensable for resolving the intricate network of proton and carbon environments.
High-Resolution ¹H and ¹³C NMR for Complex Alkane Isomers
The structural complexity of 2,4-Dimethyl-3-isopropylhexane results in ¹H and ¹³C NMR spectra with significant signal overlap in the aliphatic region. However, high-resolution instruments can distinguish the unique chemical environments of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of a branched alkane consists of signals typically found in the 0.8-1.9 ppm range. oregonstate.eduoregonstate.edu Due to the molecule's asymmetry, all eight distinct proton environments of this compound are expected to be chemically non-equivalent, leading to a complex spectrum. The chemical shift of each proton is influenced by its position relative to the branching points. Protons on tertiary carbons (methines) are generally shifted further downfield than those on secondary (methylenes) or primary (methyls) carbons. oregonstate.edu Spin-spin coupling between adjacent non-equivalent protons results in complex splitting patterns (multiplets), which provide valuable information about the connectivity of the carbon skeleton. libretexts.org
¹³C NMR Spectroscopy: Carbon-13 NMR offers a wider chemical shift range (typically 10-60 ppm for alkanes) and, with broadband proton decoupling, produces a spectrum of singlets, where each unique carbon atom gives a distinct peak. libretexts.orgoregonstate.edu This simplifies the spectrum and often allows for the direct counting of non-equivalent carbon atoms. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its asymmetric structure. The chemical shifts are influenced by the degree of substitution (quaternary, tertiary, secondary, primary) and steric effects (the γ-effect). organicchemistrydata.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| C1 | ~14 | H1 (3H) | ~0.85 | Triplet (t) |
| C2 | ~30 | H2 (1H) | ~1.60 | Multiplet (m) |
| C2-CH₃ | ~20 | H2' (3H) | ~0.88 | Doublet (d) |
| C3 | ~45 | H3 (1H) | ~1.70 | Multiplet (m) |
| C3-CH(CH₃)₂ | ~25 | H3' (1H) | ~1.80 | Multiplet (m) |
| C3-CH(CH₃)₂ | ~21 | H3'' (6H) | ~0.90 | Doublet (d) |
| C4 | ~35 | H4 (1H) | ~1.50 | Multiplet (m) |
| C4-CH₃ | ~19 | H4' (3H) | ~0.87 | Doublet (d) |
| C5 | ~28 | H5 (2H) | ~1.25 | Multiplet (m) |
| C6 | ~14 | H6 (3H) | ~0.86 | Triplet (t) |
Note: The predicted values are estimates based on typical chemical shift ranges for alkanes and may vary depending on solvent and experimental conditions. compoundchem.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for deciphering the complex spectra of molecules like this compound by correlating signals across two frequency axes. walisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of adjacent protons, allowing for the tracing of the H-H connectivity throughout the carbon skeleton and within the isopropyl and methyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique is invaluable for definitively assigning each proton signal to its corresponding carbon atom in the skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less common for acyclic alkanes, NOESY can provide information about the spatial proximity of protons. For this compound, NOESY could potentially be used to study preferred conformations by observing correlations between protons that are close in space but not necessarily close in terms of bond connectivity.
Mass Spectrometry (MS) for Fragmentation Pathway Characterization
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering crucial clues about its structure and branching patterns.
Advanced MS Techniques (e.g., HRMS, MS/MS) for Elucidating Branching Patterns
For highly branched alkanes, the molecular ion (M⁺) peak is often of low intensity or completely absent in standard electron ionization (EI) mass spectra. libretexts.orgreadchemistry.com Fragmentation is extensive and occurs preferentially at branching points to form more stable secondary and tertiary carbocations. chemguide.co.ukyoutube.com
The fragmentation of this compound would be expected to occur at the highly substituted C3 and C4 positions. Cleavage at these points would lead to the loss of various alkyl radicals and the formation of stable carbocation fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with extremely high accuracy (to several decimal places). measurlabs.comyoutube.com This allows for the determination of the exact elemental formula of the molecular ion (even if its abundance is low) and its fragments, confirming that the molecule is an isomer of C₁₁H₂₄ and helping to identify the composition of each fragment ion.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific fragment ion is selected, isolated, and then subjected to further fragmentation (collision-induced dissociation, CID). osti.govwikipedia.org Analyzing the fragmentation pattern of a primary fragment ion provides definitive structural information about that piece of the molecule, helping to confirm the branching pattern of the original structure. For example, isolating the fragment at m/z 113 and observing its subsequent fragmentation could confirm its identity as a C₈H₁₇⁺ ion with a specific structure.
Interactive Table: Predicted Key Mass Fragments for this compound (C₁₁H₂₄, MW: 156.31)
| m/z | Possible Fragment Ion | Neutral Loss | Comments |
| 141 | [C₁₀H₂₁]⁺ | •CH₃ (15) | Loss of a methyl radical. |
| 127 | [C₉H₁₉]⁺ | •C₂H₅ (29) | Loss of an ethyl radical from C5-C6 cleavage. |
| 113 | [C₈H₁₇]⁺ | •C₃H₇ (43) | Loss of a propyl radical. Can also be loss of isopropyl radical. |
| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ (71) | Cleavage at C4, loss of a pentyl radical. |
| 71 | [C₅H₁₁]⁺ | •C₆H₁₃ (85) | Cleavage at C3 or C4, forming a stable secondary/tertiary carbocation. |
| 57 | [C₄H₉]⁺ | •C₇H₁₅ (99) | Common fragment for branched alkanes (e.g., tert-butyl cation). |
| 43 | [C₃H₇]⁺ | •C₈H₁₇ (113) | Isopropyl cation, likely a very abundant peak. |
Isotopic Labeling Studies in Mass Spectrometry for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the path of atoms through fragmentation reactions. msu.eduresearchgate.net By synthesizing this compound with a specific atom replaced by its heavier isotope (e.g., replacing a ¹²C with a ¹³C, or a ¹H with deuterium, ²H), the fragmentation pathways can be unambiguously determined. doi.org
For example, if the methyl group at the C2 position were synthesized using ¹³C, any fragment containing this carbon would have its mass shifted by one unit. Observing which fragment peaks in the mass spectrum are shifted would provide direct evidence of their origin within the parent molecule. This approach helps to distinguish between different potential fragmentation mechanisms and confirm the proposed fragmentation patterns, providing irrefutable evidence for the compound's structure.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For alkanes, these spectra are dominated by C-H and C-C bond vibrations. While they are complementary techniques, they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.comtriprinceton.org
The IR and Raman spectra of this compound would show characteristic C-H stretching absorptions in the 2850-3000 cm⁻¹ region. Additionally, various C-H bending and rocking vibrations would appear in the 1350-1470 cm⁻¹ region. The presence of a gem-dimethyl group (on the isopropyl substituent) often gives rise to a characteristic doublet in the 1365-1385 cm⁻¹ region in the IR spectrum.
Mechanistic Organic Chemistry and Reactivity of Highly Branched Alkanes
Radical Reactions in Saturated Hydrocarbons
Radical reactions are a cornerstone of alkane chemistry, typically initiated by heat or UV light, and proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps. coohom.com Halogenation, a classic example, involves the substitution of a hydrogen atom with a halogen. aakash.ac.in
The site of hydrogen atom abstraction by a radical is not random. The selectivity of this process is dictated by the stability of the resulting alkyl radical. In branched alkanes, tertiary C-H bonds are weaker and more susceptible to abstraction than secondary or primary C-H bonds. This is because the resulting tertiary radical is more stable.
For instance, in the reaction of chlorine atoms with isobutane (B21531), the abstraction of the tertiary hydrogen is favored over the primary hydrogens. nih.gov The rate of reaction of alkanes with halogens follows the trend F₂ > Cl₂ > Br₂ > I₂. Fluorination is often explosive, while iodination is typically slow and reversible. aakash.ac.inquora.com
Studies on the reaction of hydroxyl (OH) radicals with various large branched alkanes have allowed for the derivation of site-specific rate coefficients for H-atom abstraction. nih.gov This research highlights the nuanced differences in reactivity among various types of tertiary C-H bonds, influenced by the surrounding molecular structure. nih.gov
Relative Rates of Hydrogen Abstraction by Chlorine Radical at Room Temperature
| Type of C-H Bond | Relative Rate |
|---|---|
| Primary (1°) | 1 |
| Secondary (2°) | 3-5 |
| Tertiary (3°) | 5-7 |
The stability of alkyl radicals increases with the degree of substitution at the radical center (tertiary > secondary > primary). msu.edu This increased stability is attributed to hyperconjugation and steric effects. More branched alkanes lead to the formation of more stable radicals, thus influencing the reaction pathways. For example, the combustion of branched alkanes has different characteristics compared to their straight-chain isomers due to these stability differences. wikipedia.org
The presence of branching can also lead to more complex reaction mixtures in processes like free-radical halogenation, as multiple constitutional isomers can be formed. quora.com The enhanced stability of branched alkanes themselves is a well-documented phenomenon, often referred to as the "alkane branching effect," which is attributed to a more compact electronic structure that lowers the molecular surface area per atom, leading to increased stability. nih.govchemistryviews.org This inherent stability also influences the thermodynamics and kinetics of radical reactions.
C-H Bond Activation in Branched Hydrocarbons
Carbon-hydrogen (C-H) bond activation is a significant area of research that aims to directly functionalize the typically inert C-H bonds of alkanes. wikipedia.orgresearchgate.net This approach offers a more atom-economical and efficient route to complex molecules compared to traditional methods that require pre-functionalization. researchgate.net
Transition metal complexes can cleave C-H bonds and form new carbon-carbon or carbon-heteroatom bonds. alfachemic.comyoutube.com Several mechanisms are proposed for this process, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation. alfachemic.comyoutube.com In oxidative addition, a low-valent metal center inserts into the C-H bond, leading to a higher oxidation state metal hydride complex. youtube.com This intermediate can then undergo further reactions to yield the functionalized product. wikipedia.org
The application of these methods to complex molecules presents challenges in terms of regioselectivity and chemoselectivity. acs.orgnih.gov However, significant progress has been made in developing catalysts that can selectively functionalize specific C-H bonds, even in the presence of other reactive functional groups. researchgate.netacs.org
Common Transition Metals in C-H Activation Catalysis
| Metal | Typical Oxidation States | Common Reaction Types |
|---|---|---|
| Palladium (Pd) | 0, +2, +4 | Arylation, Olefination |
| Rhodium (Rh) | +1, +3 | Carbene/Nitrene Insertion, Arylation |
| Iridium (Ir) | +1, +3 | Borylation, Hydrogen Isotope Exchange |
| Ruthenium (Ru) | 0, +2 | Directed C-H Functionalization |
Achieving regioselectivity in C-H activation is a major challenge due to the presence of multiple, often similar, C-H bonds in a molecule. chemrxiv.org One common strategy to control regioselectivity is the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. acs.org
In highly branched alkanes, the electronic and steric differences between primary, secondary, and tertiary C-H bonds can be exploited to achieve regioselectivity. For instance, some catalytic systems show a preference for the activation of less sterically hindered primary C-H bonds, while others favor the electronically more reactive tertiary C-H bonds.
The development of chiral catalysts has enabled enantioselective C-H activation, allowing for the creation of chiral molecules from achiral starting materials. rsc.org This level of control is crucial for the synthesis of pharmaceuticals and other biologically active compounds.
Isomerization and Rearrangement Mechanisms in Branched Alkanes
Isomerization reactions involve the rearrangement of the carbon skeleton of an alkane to form a constitutional isomer. uv.es These reactions are of significant industrial importance, particularly in the petroleum industry for increasing the octane (B31449) number of gasoline. wikipedia.orgyoutube.com
The mechanism of alkane isomerization typically involves the formation of a carbocation intermediate on an acidic catalyst. researchgate.netresearchgate.net This carbocation can then undergo a series of 1,2-hydride and 1,2-methyl shifts to rearrange its structure before being converted back to an alkane. wikipedia.org For example, n-butane can be isomerized to isobutane by heating it in the presence of a catalyst. wikipedia.org
Bifunctional catalysts, containing both metal and acid sites, are often used for alkane isomerization. The metal site facilitates dehydrogenation of the alkane to an alkene, which is then protonated on the acid site to form the carbocation. After rearrangement, the process is reversed to yield the isomerized alkane. researchgate.net
Q & A
Basic: What is the correct IUPAC nomenclature for 2,4-Dimethyl-3-isopropylhexane, and how can common errors in its naming be avoided?
The systematic naming of branched alkanes requires adherence to the lowest numbering rule and proper substituent hierarchy. For this compound, the parent chain is a six-carbon alkane ("hexane"). Substituents are prioritized by alphabetical order (isopropyl before methyl) and numbered to give the lowest possible set of locants. A common error is misnumbering the chain, resulting in higher locants for substituents. For example, "3-isopropyl" must precede "2,4-dimethyl" in the name. Structural validation using computational tools (e.g., PubChem’s IUPAC checker) or manual cross-referencing with IUPAC guidelines is recommended to avoid errors .
Basic: How can structural isomers of this compound be systematically identified and characterized?
Isomerism in branched alkanes arises from variations in branching positions and substituent arrangements. For this compound, potential isomers include compounds with alternative placements of methyl and isopropyl groups (e.g., 2,3-dimethyl-4-isopropylhexane). To identify isomers:
Generate all possible carbon skeletons using software like ChemDraw or Open Babel.
Apply IUPAC rules to assign correct names and avoid duplicates.
Validate isomers experimentally via NMR (e.g., NMR for carbon environment analysis) or mass spectrometry.
A list of structurally similar isomers (e.g., 2,2-dimethyl-3-isopropylhexane) can be cross-referenced from databases like PubChem or academic isomer catalogs .
Advanced: What synthetic strategies are optimal for preparing this compound, and how can reaction yields be maximized?
Synthesis routes for branched alkanes often involve:
- Friedel-Crafts alkylation : Using isopropyl chloride and a pre-functionalized hexane backbone.
- Grignard reactions : Coupling methylmagnesium bromide with ketone intermediates.
- Catalytic hydrogenation : Reducing alkene precursors (e.g., 2,4-dimethyl-3-isopropylhexene) with Pd/C or Raney Ni.
Key considerations : - Steric hindrance : Bulky substituents may reduce reaction efficiency; use bulky base catalysts (e.g., LDA) to mitigate side reactions.
- Purification : Fractional distillation or preparative GC is critical due to similar boiling points of branched isomers.
Retrosynthetic analysis tools (e.g., AI-based platforms like Pistachio or Reaxys) can predict feasible pathways and optimize yields .
Advanced: How can quantum chemical calculations and QSPR models enhance the study of this compound’s physicochemical properties?
Computational methods provide insights into:
- Thermodynamic properties : Enthalpy of formation and Gibbs free energy via DFT (e.g., B3LYP/6-31G** level).
- Spectroscopic predictions : IR and NMR spectra using Gaussian or ORCA software.
- Environmental behavior : Octanol-water partition coefficients () via Quantitative Structure-Property Relationship (QSPR) models.
For example, CC-DPS (Chemical Compounds Deep Profiling Services) employs quantum chemistry and neural networks to predict properties like vapor pressure and solubility, reducing reliance on experimental trials .
Advanced: What analytical techniques are most effective for resolving contradictions in experimental data for branched alkanes like this compound?
Contradictions in data (e.g., boiling point discrepancies) can arise from impurities or isomer co-elution. Methodological solutions include:
Chromatographic separation : GC-MS with a polar stationary phase (e.g., DB-WAX) to differentiate isomers.
High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
Cross-validation with computational data : Compare experimental or NMR shifts with DFT-derived values.
Collaborative studies using standardized protocols (e.g., ASTM methods) improve reproducibility .
Advanced: How does this compound interact with environmental surfaces, and what are the implications for indoor air chemistry studies?
Branched alkanes adsorb onto indoor surfaces (e.g., glass, polymers) via van der Waals forces, influencing their atmospheric persistence. Key methodologies:
- Microspectroscopic imaging : To map surface adsorption using AFM or ToF-SIMS.
- Oxidation studies : Expose the compound to ozone or OH radicals in chamber experiments, monitoring degradation products via FTIR or HPLC.
Recent research highlights the need to integrate surface chemistry data into indoor air quality models, particularly for volatile intermediates like aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
